molecular formula C12H10N2O2 B1392921 (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate CAS No. 1261399-16-9

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate

Cat. No.: B1392921
CAS No.: 1261399-16-9
M. Wt: 214.22 g/mol
InChI Key: FJBYEFBNBGNGPC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate is an organic compound with the molecular formula C12H10N2O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a naphthyridine ring system fused with an acrylate moiety, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate typically involves the following steps:

Chemical Reactions Analysis

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The naphthyridine ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins . These interactions disrupt normal cellular processes, making the compound effective in various therapeutic applications.

Properties

IUPAC Name

methyl (E)-3-(1,5-naphthyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)5-4-9-7-11-10(14-8-9)3-2-6-13-11/h2-8H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYEFBNBGNGPC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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